1,4-Dideoxy-1,4-imino-D-ribitol
Overview
Description
1,4-Dideoxy-1,4-imino-D-ribitol is a member of pyrrolidines.
This compound is a natural product found in Angylocalyx pynaertii and Morus alba with data available.
Scientific Research Applications
Anti-Cancer Activity
1,4-Dideoxy-1,4-imino-D-ribitol derivatives have demonstrated anti-cancer properties. New derivatives were synthesized and evaluated for their cytotoxicity against solid and hematological malignancies. For example, 1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitol showed significant cytotoxicity toward SKBR3 (breast cancer) cells and inhibited the growth of JURKAT cells (Bello et al., 2011).
Synthesis Techniques
Researchers have developed various methods for the synthesis of this compound:
- Stereoselective total synthesis of 1,4-dideoxy-1,4-imino-L-ribitol was achieved from D-glucose, highlighting the regioselective ring-opening of epoxide as a key step (Dhudmal et al., 2018).
- A simple and efficient synthesis of this compound, along with other glycosidase inhibitors, was described from commercially available D-ribose (Chirke et al., 2014).
- Another study described a highly stereoselective approach involving the addition of Grignard reagent on lactamine for the synthesis of 1,4-dideoxy-1,4-imino-derivatives of d-allitol, d-ribitol, ethyl-erythritol, and other compounds (Chirke et al., 2015).
- A convenient synthesis method from D-ribose, involving base-promoted hydrolysis and cyclization of dimesylated L-lyxitol with benzylamine, was also reported (Oba et al., 2013).
Iminosugar Synthesis and Biological Activity
This compound and related iminosugars have been synthesized using diverse strategies, and these compounds are extensively studied for their potential therapeutic properties:
- The first stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol was described, highlighting its potential against viral infections, diabetes, cancer, and tuberculosis (De Angelis et al., 2020).
- Iminosugar 1,4-dideoxy-1,4-imino-D-arabinitol was isolated from marine sponges, indicating its occurrence in marine environments and its role as an alpha-glucosidase inhibitor (Saludes et al., 2007).
Properties
CAS No. |
105990-41-8 |
---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
InChI Key |
OQEBIHBLFRADNM-MROZADKFSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.